![molecular formula C6H5F3N2O B2492471 6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one CAS No. 560132-48-1](/img/structure/B2492471.png)
6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a chemical compound belonging to the pyridazine class. Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring structure with two adjacent nitrogen atoms. These compounds have garnered interest due to their diverse pharmacological activities and their potential as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of polysubstituted pyridazinones, including compounds similar to this compound, can be achieved through sequential nucleophilic aromatic substitution reactions. For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles leads to a mixture of aminated products, demonstrating the flexibility of this scaffold in generating a variety of derivatives (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Molecular Structure Analysis
The molecular structure of related pyridazinone derivatives can be characterized using techniques such as X-ray crystallography. For example, detailed structural analysis has been performed on 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, showcasing the utility of these analyses in understanding the three-dimensional arrangements and interactions within these molecules (Hwang, Tu, Wang, & Lee, 2006).
Chemical Reactions and Properties
The chemical reactivity of pyridazinone derivatives varies significantly with substitution patterns. These compounds can undergo a range of reactions, including nucleophilic substitutions, enabling the synthesis of a wide array of polysubstituted pyridazinones. The presence of trifluoromethyl groups can significantly influence the electronic properties of the molecule, affecting its reactivity and interactions with various nucleophiles.
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and thermal stability, can be influenced by the nature of substituents on the pyridazinone ring. Detailed thermal analyses, including TGA/DTA, provide insights into the stability and decomposition patterns of these compounds, which are crucial for their storage and application (Daoui et al., 2021).
Scientific Research Applications
Scaffold for Synthesis
6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one and similar compounds have been utilized as scaffolds in the synthesis of various disubstituted and ring-fused pyridazinone systems. These compounds are instrumental in sequential nucleophilic aromatic substitution processes, useful in drug discovery. For instance, 4,5,6-trifluoropyridazin-3(2H)-one reacts with nitrogen nucleophiles to produce a mix of aminated products, leading to diverse polyfunctional systems (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Synthesis of Trifluoromethylated Analogues
The compound is also pivotal in the synthesis of trifluoromethylated analogues of various acids, like 4,5-dihydroorotic acid. These synthesized products are important for studying intramolecular interactions and for potential pharmaceutical applications (Sukach et al., 2015).
Crystal Structure Analysis
Research has been conducted on the crystal structures and Hirshfeld surface analyses of derivatives of pyridazinone. These studies provide insights into the intermolecular interactions and structural features of these compounds, which are valuable for material science and chemistry (Dadou et al., 2019).
Antibacterial Properties
Some derivatives of pyridazinone have been synthesized and evaluated for their antibacterial properties. These studies are crucial for developing new antimicrobial agents and understanding the structure-activity relationship of these compounds (Sowmya et al., 2013).
Synthesis of Pyridazine Analogues
The compound and its derivatives play a significant role in the synthesis of various pyridazine analogues. These synthesized molecules are important in medicinal chemistry due to their significant pharmaceutical importance (Takahashi, Ogawa, & Inoue, 2006).
Mechanism of Action
In the pharmaceutical industry, more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine . The mechanism of action of these drugs varies widely, depending on the specific drug and its targets .
In the agrochemical industry, trifluoromethyl-containing pesticides are commonly used to protect crops from pests . The specific mode of action of these pesticides can vary, but many work by interfering with the nervous system of pests .
properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3-2-4(6(7,8)9)5(12)11-10-3/h2H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPLEWTVXFKICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
560132-48-1 |
Source
|
Record name | 6-methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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